3-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a chloro group, a furan ring, a hydroxypropyl chain, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent like 2-chloropropanol under basic conditions to form the 2-(furan-2-yl)-2-hydroxypropyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFIIPZLCMVOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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